molecular formula C13H12N2O5S B7578489 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid

4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid

Cat. No. B7578489
M. Wt: 308.31 g/mol
InChI Key: HIFYDVZZFPVTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid, also known as DBIBP, is a novel compound that has shown potential in various scientific research applications. It belongs to the class of pyrrole-2-carboxylic acid derivatives and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid is not fully understood, but studies suggest that it inhibits the activity of certain enzymes and signaling pathways involved in cancer cell proliferation and survival. 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid has been shown to have various biochemical and physiological effects. Studies have shown that 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid inhibits the activity of HDACs, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid has neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid in lab experiments is its potential as a cancer therapy. 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. However, one limitation of using 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid. One direction is to further investigate its mechanism of action and its potential as a cancer therapy. Another direction is to explore its potential as a treatment for inflammatory and neurodegenerative diseases. Additionally, future research could focus on improving the solubility of 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid to enhance its bioavailability and efficacy.

Synthesis Methods

The synthesis of 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid involves a multi-step process that includes the condensation of 2,3-dihydro-1-benzofuran-3-carboxylic acid with thionyl chloride, followed by the reaction with ammonia to form 2,3-dihydro-1-benzofuran-3-amine. The amine is then reacted with chlorosulfonic acid to form the sulfonamide intermediate, which is further reacted with pyrrole-2-carboxylic acid to form 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid.

Scientific Research Applications

4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid has shown potential in various scientific research applications, particularly in the field of cancer research. Studies have shown that 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid inhibits the proliferation of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases.

properties

IUPAC Name

4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c16-13(17)10-5-8(6-14-10)21(18,19)15-11-7-20-12-4-2-1-3-9(11)12/h1-6,11,14-15H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFYDVZZFPVTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)NS(=O)(=O)C3=CNC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid

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